2,4-Diamino-5-(3,5-dimethoxy-4-(methoxymethyl)benzyl)pyrimidine
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Overview
Description
5-(3,5-Dimethoxy-4-(methoxymethyl)benzyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C14H20N4O2 It is known for its unique structure, which includes a pyrimidine ring substituted with a benzyl group that has multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethoxy-4-(methoxymethyl)benzyl)pyrimidine-2,4-diamine typically involves the reaction of 3,5-dimethoxy-4-(methoxymethyl)benzyl chloride with pyrimidine-2,4-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethoxy-4-(methoxymethyl)benzyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Scientific Research Applications
5-(3,5-Dimethoxy-4-(methoxymethyl)benzyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethoxy-4-(methoxymethyl)benzyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dimethoxy-4-methylbenzyl)-5,6-dihydro-2,4-pyrimidinediamine
- 5-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine
Uniqueness
5-(3,5-Dimethoxy-4-(methoxymethyl)benzyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups and a methoxymethyl group provides distinct electronic and steric properties that differentiate it from similar compounds.
Properties
CAS No. |
55687-86-0 |
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Molecular Formula |
C15H20N4O3 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
5-[[3,5-dimethoxy-4-(methoxymethyl)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O3/c1-20-8-11-12(21-2)5-9(6-13(11)22-3)4-10-7-18-15(17)19-14(10)16/h5-7H,4,8H2,1-3H3,(H4,16,17,18,19) |
InChI Key |
SFSQZPZBQINRSC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC |
Origin of Product |
United States |
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